Phenyl (3-butylisothiazol-5-yl)carbamate
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Overview
Description
Phenyl (3-butylisothiazol-5-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound features a phenyl group attached to a 3-butylisothiazol-5-yl moiety through a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (3-butylisothiazol-5-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-butylisothiazol-5-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and the high purity of the products obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow systems and solid catalysts can enhance the efficiency and scalability of the process . Additionally, the use of environmentally friendly reagents and conditions is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Phenyl (3-butylisothiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or isothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isothiazole ring can yield sulfoxides or sulfones, while reduction of the carbamate group can produce the corresponding amine.
Scientific Research Applications
Phenyl (3-butylisothiazol-5-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenyl (3-butylisothiazol-5-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Phenyl (3-butylisothiazol-5-yl)carbamate can be compared with other carbamate compounds, such as:
Phenyl (3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)carbamate: This compound has a similar carbamate structure but features a pyrazole ring instead of an isothiazole ring.
Methyl N-phenyl carbamate: This compound is simpler and lacks the isothiazole ring, making it less complex but also less versatile.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the phenyl and isothiazole rings, providing unique reactivity and applications.
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
phenyl N-(3-butyl-1,2-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C14H16N2O2S/c1-2-3-7-11-10-13(19-16-11)15-14(17)18-12-8-5-4-6-9-12/h4-6,8-10H,2-3,7H2,1H3,(H,15,17) |
InChI Key |
WXQFUUNKZQCAPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NSC(=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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